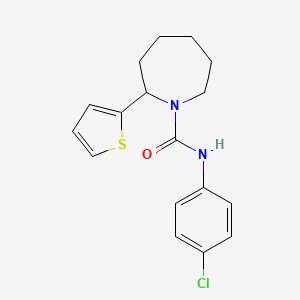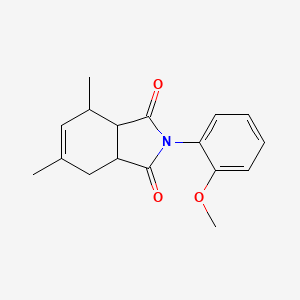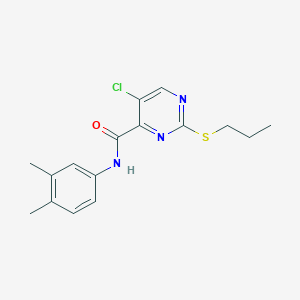![molecular formula C15H20N2O3S B4975487 N-[5-(aminosulfonyl)-2-methylphenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4975487.png)
N-[5-(aminosulfonyl)-2-methylphenyl]bicyclo[2.2.1]heptane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(aminosulfonyl)-2-methylphenyl]bicyclo[2.2.1]heptane-2-carboxamide, commonly known as SCH 23390, is a potent and selective antagonist of dopamine D1 receptors. It was first synthesized in the late 1970s by scientists at Schering-Plough Research Institute and has since been extensively studied for its pharmacological properties and potential therapeutic applications.
作用機序
SCH 23390 acts as a competitive antagonist of dopamine D1 receptors, which are predominantly located in the striatum and prefrontal cortex of the brain. It binds to the receptor with high affinity and specificity, blocking the binding of dopamine and preventing its downstream signaling pathways. This results in a decrease in intracellular cAMP levels and a reduction in the activity of protein kinase A, which are important second messengers in the dopamine signaling pathway.
Biochemical and physiological effects:
The blockade of dopamine D1 receptors by SCH 23390 has various biochemical and physiological effects, depending on the brain region and cell type involved. In general, it reduces the excitability of dopaminergic neurons and the release of dopamine from presynaptic terminals, leading to a decrease in dopamine transmission and activity. This can affect a wide range of functions, such as motor control, reward processing, working memory, and attention.
実験室実験の利点と制限
SCH 23390 has several advantages and limitations for lab experiments, depending on the research question and methodology. Some of its advantages include its high potency and selectivity for dopamine D1 receptors, its well-characterized pharmacokinetics and pharmacodynamics, and its availability in various forms and concentrations. Some of its limitations include its potential off-target effects, its species and strain-dependent variability, and its limited solubility and stability in certain media.
将来の方向性
There are several future directions for research on SCH 23390 and its analogs, including the following:
1. Development of new analogs with improved pharmacological properties, such as higher affinity, selectivity, and brain penetration.
2. Investigation of the role of dopamine D1 receptors in different brain regions and cell types, using advanced techniques such as optogenetics, chemogenetics, and single-cell RNA sequencing.
3. Exploration of the interaction between dopamine D1 receptors and other neurotransmitter systems, such as glutamate, GABA, and serotonin, in modulating behavior and cognition.
4. Translation of preclinical findings to clinical trials for the treatment of drug addiction, schizophrenia, and Parkinson's disease, using SCH 23390 or its analogs as pharmacological tools or lead compounds.
In conclusion, SCH 23390 is a valuable tool for scientific research on dopamine D1 receptors and their functions in the brain. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions have been extensively studied and characterized. Further research on its analogs and applications is likely to yield new insights into the complex interplay between neurotransmitter systems and brain function.
合成法
The synthesis of SCH 23390 involves several steps, including the condensation of 2-methyl-5-nitrophenylacetic acid with methylamine, reduction of the resulting imine with sodium borohydride, and subsequent reaction with sulfonyl chloride to yield the final product. The process has been optimized over the years to improve yield and purity, and various modifications have been made to the reaction conditions to produce different analogs of SCH 23390.
科学的研究の応用
SCH 23390 has been widely used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to modulate dopamine release, synaptic plasticity, and neuronal excitability in the brain, and to affect behavior, cognition, and emotion in animal models. It has also been used to study the mechanisms of drug addiction, schizophrenia, and Parkinson's disease, as well as to develop new drugs for these disorders.
特性
IUPAC Name |
N-(2-methyl-5-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-9-2-5-12(21(16,19)20)8-14(9)17-15(18)13-7-10-3-4-11(13)6-10/h2,5,8,10-11,13H,3-4,6-7H2,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCHKOACOVXTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4975404.png)

![N~2~-(3-bromophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4975438.png)

![6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4975458.png)
![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4975466.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B4975485.png)
![2-[(4-ethyl-5-{1-[(2-methoxyphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4975492.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4975495.png)
![2-chloro-5-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4975500.png)
![methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4975507.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B4975508.png)

![2-(4-bromophenyl)-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4975514.png)
